6-(4-chlorophenyl)-N-[1-(3-isoxazolyl)ethyl]-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide
Overview
Description
6-(4-chlorophenyl)-N-[1-(3-isoxazolyl)ethyl]-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide is a useful research compound. Its molecular formula is C18H15ClN4O2S and its molecular weight is 386.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.0604246 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research in this field involves the synthesis and characterization of novel compounds with similar structural motifs. For instance, studies have reported on the synthesis of thiazolo[5,4-d]pyrimidines and imidazothiazole derivatives, highlighting methods for preparing compounds with potential biological activities. These processes often involve reactions such as ring closure and cyclization to produce derivatives with varied functional groups, aiming to explore their chemical and physical properties (El-Bayouki & Basyouni, 1988); (Abignente et al., 1983).
Potential Biological Activities
The research also delves into the potential biological activities of these compounds, including antimicrobial and antitumor properties. For example, some studies focus on evaluating the antimicrobial activities of novel 1,2,3,4-tetrahydropyrimidine-2-thiones and their thiazolo[3,2-a]pyrimidine derivatives, suggesting that certain derivatives exhibit significant inhibition against bacterial and fungal growth (Akbari et al., 2008). Another area of interest is the investigation into antitumor agents, where imidazotetrazine derivatives have been studied for their broad-spectrum antitumor activity, highlighting the potential of these compounds in cancer treatment (Stevens et al., 1984).
Properties
IUPAC Name |
6-(4-chlorophenyl)-N-methyl-N-[1-(1,2-oxazol-3-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2S/c1-11(14-7-8-25-21-14)22(2)17(24)16-10-26-18-20-15(9-23(16)18)12-3-5-13(19)6-4-12/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFDATRGAHMYHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NOC=C1)N(C)C(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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